molecular formula C13H12N2O2S B11972808 N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide

N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide

Katalognummer: B11972808
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: SAYRTRLWDKCLGL-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which is further connected to a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+2-(2-Thienyl)acetohydrazideN’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide\text{2-Hydroxybenzaldehyde} + \text{2-(2-Thienyl)acetohydrazide} \rightarrow \text{N'-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide} 2-Hydroxybenzaldehyde+2-(2-Thienyl)acetohydrazide→N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism by which N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its activity is often attributed to the presence of the hydrazone and thienyl groups, which can interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Hydroxybenzylidene)acetohydrazide
  • N’-(2-Hydroxybenzylidene)-2-(2-furyl)acetohydrazide
  • N’-(2-Hydroxybenzylidene)-2-(2-pyridyl)acetohydrazide

Uniqueness

N’-(2-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H12N2O2S

Molekulargewicht

260.31 g/mol

IUPAC-Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12N2O2S/c16-12-6-2-1-4-10(12)9-14-15-13(17)8-11-5-3-7-18-11/h1-7,9,16H,8H2,(H,15,17)/b14-9+

InChI-Schlüssel

SAYRTRLWDKCLGL-NTEUORMPSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.